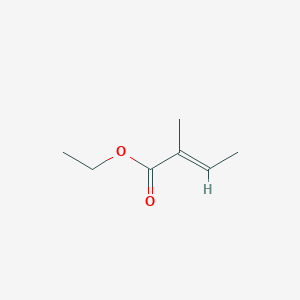

Ethyl tiglate

Overview

Description

Ethyl tiglate, also known as Ethyl trans-2-methyl-2-butenoate, is a compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 . It is an α,β-unsaturated ester that is naturally found in apples . It can also act as a male-specific pheromone in some Drosophila species, attracting both males and females .

Synthesis Analysis

This compound can be synthesized by the esterification of tiglic acid . A practical laboratory synthesis of tigilanol tiglate, a related compound, has been reported to proceed in 12 steps .Molecular Structure Analysis

The IUPAC Standard InChI for this compound isInChI=1S/C7H12O2/c1-4-6 (3)7 (8)9-5-2/h4H,5H2,1-3H3/b6-4+ . The structure is available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a fruity, caramel odor . Its melting point is estimated to be -62.68°C, and it has a boiling point range of 154-156°C at 1013 hPa . The density of this compound is 0.923 g/mL at 25°C .Scientific Research Applications

Tropospheric Chemistry

Ethyl tiglate (ET) has been investigated for its reactions with Cl atoms in the troposphere. Studies using the relative rate method and Canonical Variational Transition State Theory coupled with Small Curvature Tunneling (CVT/SCT) suggest a comprehensive understanding of the rate coefficients, thermochemistry, and degradation mechanism of ET in the atmosphere. This knowledge is essential for assessing ET's environmental impact and its role in atmospheric chemistry (Ramya & Rajakumar, 2020).

Metabolism in Fruits

This compound has been identified as a natural constituent in apples and is involved in the formation of aroma compounds. Investigations have revealed that this compound can be a precursor for (R)-ethyl 2-methylbutanoate, contributing to the aroma profile of apples. The research highlights the significance of this compound in fruit metabolism and its potential applications in enhancing the flavor of apple products (Hauck, Weckerle, & Schwab, 2000).

Polymerization and Material Science

This compound derivatives have been used in the field of material science, particularly in the creation of well-defined polymers. Tiglic acid esters, including this compound, have been incorporated into polymers for their desirable olfactory properties. This research opens up possibilities for using this compound in the development of new materials with specific characteristics (Kassi & Patrickios, 2010).

Biochemistry and Yeast Metabolism

The yeast Saprochaete suaveolens has been studied for its ability to produce this compound among other flavoring molecules. This research has provided insights into the biochemical pathways involved in the production of this compound, highlighting the role of isoleucine catabolism and the β-oxidation pathway. Understanding these pathways is crucial for biotechnological applications, such as the production of natural flavor compounds (Grondin et al., 2015).

Mechanism of Action

Target of Action

Ethyl tiglate, also known as Ethyl trans-2-methyl-2-butenoate, is a male-specific pheromone found in some Drosophila species . It is known to attract both male and female Drosophila species .

Mode of Action

It is known that it interacts with the olfactory receptors of drosophila species, triggering a response that leads to attraction .

Biochemical Pathways

This compound is produced by the yeast Saprochaete suaveolens through the catabolism of the amino acid isoleucine by the β-oxidation pathway . This pathway generates tiglyl-CoA, which is likely an intermediate in the production of this compound .

Pharmacokinetics

It is known that saprochaete suaveolens can produce this compound when grown in a culture medium that contains isoleucine . This suggests that the availability of isoleucine in the environment could influence the production and bioavailability of this compound.

Result of Action

The primary result of this compound’s action is the attraction of both male and female Drosophila species . This suggests that this compound plays a role in the mating behavior of these species.

Action Environment

The production and action of this compound can be influenced by environmental factors. For example, the availability of isoleucine in the environment can influence the production of this compound by Saprochaete suaveolens

Safety and Hazards

Ethyl tiglate is classified as a Category 3 flammable liquid according to the GHS Classification . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge . In case of skin contact, it is recommended to remove all contaminated clothing and rinse the skin with water .

Biochemical Analysis

Biochemical Properties

Ethyl tiglate plays a significant role in biochemical reactions, particularly in the context of pheromone signaling in certain species. It is a male-specific pheromone found in some Drosophila species, attracting both males and females . This compound interacts with various enzymes and proteins, including those involved in the esterification process. The compound’s interaction with these biomolecules is crucial for its synthesis and function as a pheromone.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. In certain species, it acts as a pheromone, affecting the behavior and communication of cells. The compound’s impact on cellular metabolism includes its role in the production of flavor compounds in yeast, where it is synthesized through the catabolism of isoleucine . This compound’s influence on cell function is evident in its ability to modulate gene expression and cellular responses to environmental cues.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. The compound binds to these biomolecules, facilitating the esterification process and subsequent production of pheromones. This compound’s mechanism of action includes enzyme activation and changes in gene expression, which are essential for its role in pheromone signaling and flavor production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of pheromone signaling and flavor production . The compound’s stability and degradation are critical factors in its effectiveness and application in various biochemical processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low concentrations, the compound can effectively modulate pheromone signaling and cellular responses. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for optimizing the compound’s application in research and industry.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of isoleucine in yeast. The compound is synthesized through a modified Ehrlich pathway, which generates tiglyl-CoA as an intermediate . This pathway is essential for the production of flavor compounds and pheromones, highlighting the importance of this compound in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target cells. This compound’s transport and distribution are essential for its function as a pheromone and flavor compound .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular function. Understanding the subcellular localization of this compound is important for elucidating its role in biochemical processes and optimizing its application in research and industry .

Properties

IUPAC Name |

ethyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPHLAAOJMTMLY-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047688 | |

| Record name | Ethyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Warm-ethereal fruity aroma | |

| Record name | (E)-Ethyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Ethyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-Ethyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907-0.916 | |

| Record name | (E)-Ethyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5837-78-5, 55514-48-2 | |

| Record name | Ethyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5837-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005837785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tiglate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-methyl-, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TIGLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ7E9082G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.